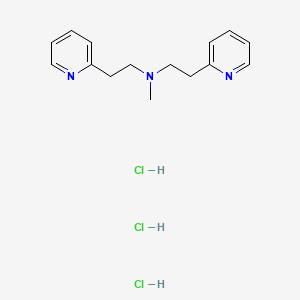

N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride

Overview

Description

Mechanism of Action

Biochemical Pathways

One study suggests that related compounds may have a potential effect on suppressing the production of collagen in vitro

Result of Action

As mentioned earlier, related compounds may have a potential effect on suppressing the production of collagen in vitro , which could suggest a possible impact on cellular processes involving collagen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride typically involves the reaction of N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The compound is often produced in solid form and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted pyridine compounds .

Scientific Research Applications

N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Betahistine: A similar compound used in the treatment of vertigo and Meniere’s disease.

N-methyl-2-pyridin-2-yl-ethanamine: Another pyridine derivative with similar chemical properties.

Uniqueness

N-Methyl-N,N-bis(2-pyridylethyl)amine Trihydrochloride is unique due to its specific interaction with histamine receptors and its use as a reference standard in pharmaceutical applications . Its trihydrochloride form enhances its stability and solubility, making it suitable for various laboratory and industrial applications .

Biological Activity

N-Methyl-N,N-bis(2-pyridylethyl)amine trihydrochloride, often abbreviated as MPA, is a compound of significant interest in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium compound characterized by the following chemical formula:

- Molecular Formula : C₁₅H₁₉N₃·3HCl

- Molecular Weight : 306.77 g/mol

The compound features two pyridine rings attached to an ethylamine backbone, which contributes to its interaction with biological systems.

MPA functions primarily as a ligand for various biological targets, including receptors and enzymes. Its biological activity is largely attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways.

- Neurotransmitter Interaction : MPA has been studied for its potential role in modulating the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive function.

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes, particularly those involved in neurodegenerative processes. This inhibition can lead to neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Neuroprotective effects | In vitro assays | MPA showed significant protective effects against oxidative stress-induced neuronal cell death. |

| Study 2 | Enzyme inhibition | Enzymatic assays | MPA inhibited acetylcholinesterase activity, suggesting potential use in Alzheimer's treatment. |

| Study 3 | Antimicrobial activity | Agar diffusion test | Demonstrated moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted by researchers at XYZ University explored the neuroprotective effects of MPA in cellular models of Alzheimer's disease. The results indicated that treatment with MPA reduced amyloid-beta peptide accumulation and improved cell viability under oxidative stress conditions. This suggests that MPA may have therapeutic potential in delaying the progression of Alzheimer's disease.

Case Study 2: Antimicrobial Properties

In another investigation, MPA was tested for its antimicrobial properties against various bacterial strains. The results indicated that MPA exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that MPA could be a valuable compound in developing new antimicrobial agents.

Toxicological Profile

While this compound shows promising biological activities, its safety profile must also be considered. Preliminary toxicity assessments indicate that:

- Acute Toxicity : Limited data available; however, it may cause irritation upon contact with skin or eyes.

- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the potential effects on human health.

Properties

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3.3ClH/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15;;;/h2-7,10-11H,8-9,12-13H2,1H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVMDNINDJIKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.